molecular formula C5H11BO3 B14078258 (5-Methyltetrahydrofuran-3-yl)boronic acid

(5-Methyltetrahydrofuran-3-yl)boronic acid

Cat. No.: B14078258
M. Wt: 129.95 g/mol
InChI Key: GOTYLDJLEZZGCG-UHFFFAOYSA-N
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Description

(5-Methyltetrahydrofuran-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its unique structure, which includes a tetrahydrofuran ring substituted with a methyl group and a boronic acid functional group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (5-Methyltetrahydrofuran-3-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(5-Methyltetrahydrofuran-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Methyltetrahydrofuran-3-yl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which (5-Methyltetrahydrofuran-3-yl)boronic acid exerts its effects depends on the specific reaction or application. In the Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an electrophilic halide to form a new carbon-carbon bond . The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a tetrahydrofuran ring.

    (4-Methyltetrahydrofuran-3-yl)boronic acid: Similar structure but with a different substitution pattern on the tetrahydrofuran ring.

    Cyclopentylboronic acid: Contains a cyclopentane ring instead of a tetrahydrofuran ring.

Uniqueness

(5-Methyltetrahydrofuran-3-yl)boronic acid is unique due to its specific structure, which includes a tetrahydrofuran ring with a methyl substitution. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C5H11BO3

Molecular Weight

129.95 g/mol

IUPAC Name

(5-methyloxolan-3-yl)boronic acid

InChI

InChI=1S/C5H11BO3/c1-4-2-5(3-9-4)6(7)8/h4-5,7-8H,2-3H2,1H3

InChI Key

GOTYLDJLEZZGCG-UHFFFAOYSA-N

Canonical SMILES

B(C1CC(OC1)C)(O)O

Origin of Product

United States

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